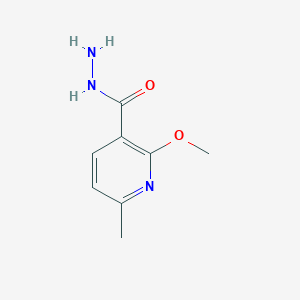
N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide is a compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industry. This compound features a triazole ring, which is known for its diverse biological activities, and a quinoline moiety, which is often associated with antimicrobial and anticancer properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Attachment to Quinoline: The triazole ring is then attached to the quinoline moiety through a nucleophilic substitution reaction. This step often requires the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Acetylation: The final step involves the acetylation of the hydroxyl group on the quinoline ring using acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form a dihydrotriazole derivative.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted acetamide derivatives.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to the presence of the triazole and quinoline moieties.
Medicine: Studied for its anticancer properties, particularly in inhibiting the proliferation of cancer cells by inducing apoptosis.
Industry: Potential use in the development of new materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors involved in cell proliferation and apoptosis.
Pathways Involved: It may inhibit key signaling pathways such as the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid hybrids: Known for their anticancer properties.
1,2,4-Triazole derivatives: Widely studied for their antimicrobial and antifungal activities.
Quinoline derivatives: Known for their antimalarial and anticancer properties.
Uniqueness
N-(4-((1H-1,2,4-Triazol-1-yl)methyl)-8-hydroxyquinolin-2-yl)acetamide is unique due to the combination of the triazole and quinoline moieties, which endows it with a broad spectrum of biological activities. This dual functionality makes it a promising candidate for further research and development in various scientific fields.
属性
分子式 |
C14H13N5O2 |
|---|---|
分子量 |
283.29 g/mol |
IUPAC 名称 |
N-[8-hydroxy-4-(1,2,4-triazol-1-ylmethyl)quinolin-2-yl]acetamide |
InChI |
InChI=1S/C14H13N5O2/c1-9(20)17-13-5-10(6-19-8-15-7-16-19)11-3-2-4-12(21)14(11)18-13/h2-5,7-8,21H,6H2,1H3,(H,17,18,20) |
InChI 键 |
IRXZBTGZMYTGDS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC2=C(C=CC=C2O)C(=C1)CN3C=NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


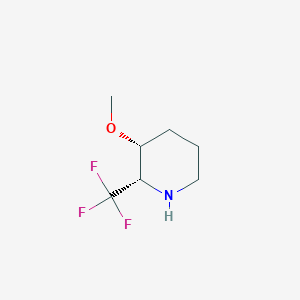
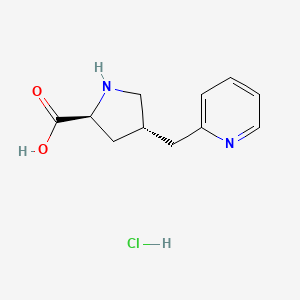
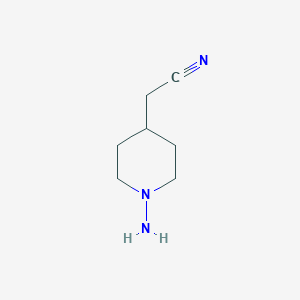
![(S)-3-Bromo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B12955083.png)
![11-Methyl-5H-benzo[B]carbazole](/img/structure/B12955089.png)
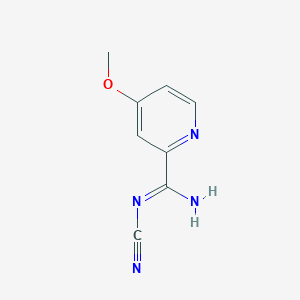
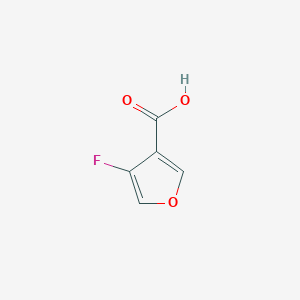
![1-Bromo-6-methyl-3-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B12955101.png)
